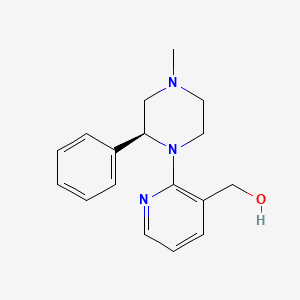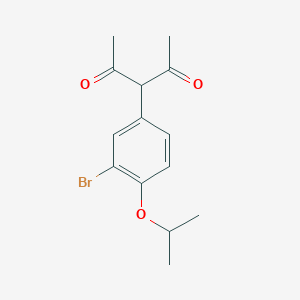
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione is an organic compound that belongs to the class of β-diketones. This compound is characterized by the presence of a bromine atom and a propan-2-yloxy group attached to a phenyl ring, which is further connected to a pentane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the bromination of 3-(4-propan-2-yloxyphenyl)pentane-2,4-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an alcohol solvent.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or reduced diketones.
Scientific Research Applications
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the propan-2-yloxy group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also undergo tautomerism, where it exists in equilibrium between keto and enol forms, influencing its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3-methoxyphenyl)pentane-2,4-dione
- 3-(3-Chloro-4-propan-2-yloxyphenyl)pentane-2,4-dione
- 3-(3-Bromo-4-ethoxyphenyl)pentane-2,4-dione
Uniqueness
3-(3-Bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione is unique due to the presence of both a bromine atom and a propan-2-yloxy group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17BrO3 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
3-(3-bromo-4-propan-2-yloxyphenyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H17BrO3/c1-8(2)18-13-6-5-11(7-12(13)15)14(9(3)16)10(4)17/h5-8,14H,1-4H3 |
InChI Key |
OFVLHLHXVMNLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(C(=O)C)C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
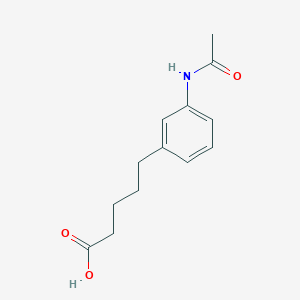
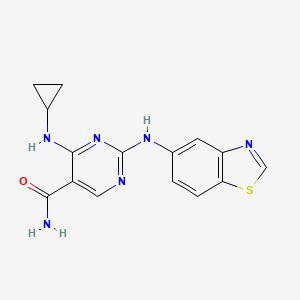

![2-[3-(6-Chloropyridazin-3-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13877333.png)
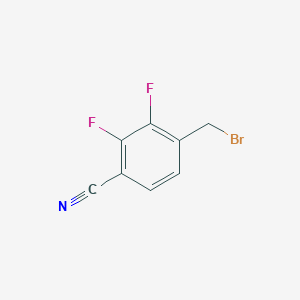

![7-Methoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13877353.png)
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
